molecular formula C9H13O4P B14490602 Ethyl methyl phenyl phosphate CAS No. 64415-68-5

Ethyl methyl phenyl phosphate

Cat. No.: B14490602
CAS No.: 64415-68-5
M. Wt: 216.17 g/mol
InChI Key: DQAQHHDIWTUXBT-UHFFFAOYSA-N
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Description

Ethyl methyl phenyl phosphate is an organophosphate triester with ethyl, methyl, and phenyl substituents attached to a central phosphorus atom. Organophosphate triesters are widely studied for applications in chemical sensing, prodrug design, and as simulants for nerve agents due to their tunable physicochemical properties and reactivity . The presence of a phenyl group distinguishes it from simpler alkyl-substituted triesters, influencing its hydrophobicity, stability, and interaction with biological systems.

Properties

CAS No.

64415-68-5

Molecular Formula

C9H13O4P

Molecular Weight

216.17 g/mol

IUPAC Name

ethyl methyl phenyl phosphate

InChI

InChI=1S/C9H13O4P/c1-3-12-14(10,11-2)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

DQAQHHDIWTUXBT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Ethyl methyl phenyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphoric acid with ethyl, methyl, and phenyl alcohols in the presence of a dehydrating agent. Another method involves the reaction of phosphorus oxychloride with ethyl, methyl, and phenyl alcohols under controlled conditions. Industrial production methods typically involve large-scale reactions using similar principles but optimized for efficiency and yield.

Chemical Reactions Analysis

Ethyl methyl phenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The ethyl, methyl, or phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and the corresponding alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl methyl phenyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl methyl phenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, potentially inhibiting their activity. The ethyl, methyl, and phenyl groups can also influence the compound’s binding affinity and specificity for different targets. The exact pathways and molecular interactions depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Ethyl methyl phenyl phosphate combines alkyl (ethyl, methyl) and aryl (phenyl) groups, resulting in intermediate molecular weight and polarity compared to fully alkylated or diarylated phosphates. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Detection Limit (ppb)
Trimethyl phosphate (TMP) C₃H₉O₄P 140.08 Methyl 50
Triethyl phosphate (TEP) C₆H₁₅O₄P 182.15 Ethyl 50
Diethyl methane phosphate (DEMP) C₄H₁₁O₄P 154.10 Ethyl, Methyl 10
Dimethyl methyl phosphonate (DMMP) C₃H₉O₃P 124.08 Methyl (phosphonate) 5
This compound C₉H₁₃O₄P* 216.17* Ethyl, Methyl, Phenyl N/A

*Theoretical values based on structural analogy.

The phenyl group increases molecular weight and hydrophobicity, reducing water solubility compared to TMP or TEP. This property may enhance membrane permeability in prodrug applications but limit compatibility with aqueous environments .

Chemical Reactivity and Hydrolysis

  • Enzymatic Hydrolysis : Phosphotriesterases (PTEs) exhibit stereoselectivity based on substituents. For example, dimethyl p-nitrophenyl phosphate is hydrolyzed 18,000-fold faster than diisopropyl analogs . This compound’s mixed substituents (ethyl, methyl, phenyl) likely result in intermediate hydrolysis rates. The phenyl group may hinder enzyme binding compared to smaller alkyl groups, slowing hydrolysis.
  • Non-Enzymatic Hydrolysis: Diaryl phosphates (e.g., diphenyl phosphate) hydrolyze rapidly to release nucleosides extracellularly, whereas alkyl esters require intracellular cleavage .

Toxicity

While phosphonates like DMMP are less toxic than nerve agents, organophosphates can still inhibit acetylcholinesterase. This compound’s toxicity profile is unconfirmed, but structural analogs (e.g., diaryl phosphates) are associated with cytotoxicity at high concentrations .

Key Research Findings

Stereoselectivity in Hydrolysis: PTEs hydrolyze chiral organophosphates with substituent-dependent efficiency. This compound’s mixed substituents may lead to unique stereochemical preferences, as seen in mutant PTEs that favor phenyl-containing enantiomers .

Sensor Performance : Detection limits for DEMP (10 ppb) and TMP (50 ppb) correlate with their basicity and polymer affinity. This compound’s phenyl group may reduce partitioning into acidic cladding (e.g., HCSFA2), requiring alternative coatings for optimal detection .

Prodrug Potential: Glycolate/lactate triesters with ester chains (e.g., ethyl glycolate) show higher antiviral activity than alkyl derivatives. This compound’s structure could balance lipophilicity and hydrolysis rates for targeted drug delivery .

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